molecular formula C17H20ClN5O2 B2787592 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione CAS No. 378206-51-0

7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2787592
CAS No.: 378206-51-0
M. Wt: 361.83
InChI Key: MJQJBSULXADWHW-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and a propylamino group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 2-chlorobenzyl chloride under basic conditions, followed by the introduction of the propylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a chlorobenzyl group and a propylamino group, which may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-7-5-6-8-12(11)18/h5-8H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJBSULXADWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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